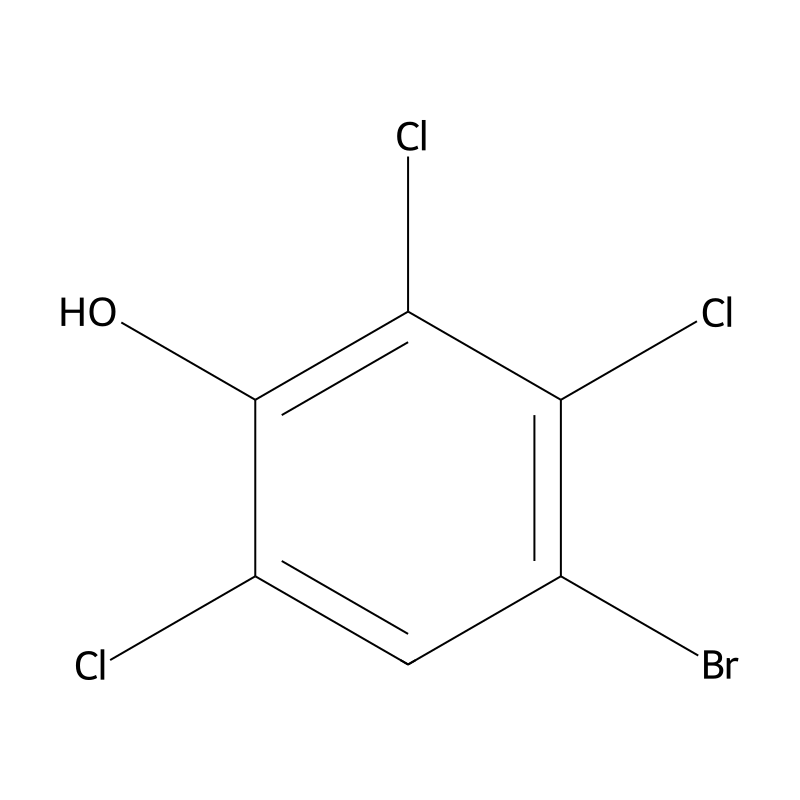

4-Bromo-2,3,6-trichlorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-Bromo-2,3,6-trichlorophenol (4-Br-TCP) is a synthetic halogenated aromatic compound. Studies have explored various methods for its synthesis, including electrophilic aromatic substitution and transition-metal catalyzed reactions. PubChem, 4-Bromo-2,3,6-trichlorophenol: Once synthesized, researchers employ various techniques like X-ray crystallography, nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry to characterize the structure and purity of 4-Br-TCP. Sigma-Aldrich, 4-Bromo-2,3,6-trichlorophenol:

4-Bromo-2,3,6-trichlorophenol is an organic compound characterized by a phenolic structure substituted with three chlorine atoms and one bromine atom. Its chemical formula is C6H2BrCl3O, and it has a molecular weight of approximately 276.34 g/mol. This compound features a phenolic hydroxyl group (-OH) which contributes to its chemical reactivity and biological activity. The presence of multiple halogen substituents, particularly bromine and chlorine, enhances its potential for various applications in industrial and pharmaceutical contexts.

- Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of derivatives.

- Electrophilic Aromatic Substitution: The aromatic ring can participate in further substitution reactions, which can modify the compound's properties.

- Reduction Reactions: The compound can be reduced to form corresponding phenols or other derivatives depending on the reducing agents used.

These reactions are influenced by the electron-withdrawing nature of the halogen substituents, making the aromatic ring more susceptible to electrophilic attack.

4-Bromo-2,3,6-trichlorophenol exhibits notable biological activities that have been studied in various contexts:

- Antimicrobial Activity: Similar compounds have shown effectiveness against bacteria and fungi, suggesting potential use as biocides or preservatives in agricultural applications .

- Toxicological Effects: Like other chlorophenols, it may exhibit toxic effects in higher concentrations, including potential endocrine disruption and cytotoxicity .

- Genotoxicity: Studies have indicated that chlorinated phenols can possess genotoxic properties, raising concerns regarding their environmental persistence and impact on human health .

The synthesis of 4-Bromo-2,3,6-trichlorophenol typically involves bromination of 2,3,6-trichlorophenol. Common methods include:

- Bromination Reaction: This is usually performed in an inert solvent such as carbon tetrachloride at controlled temperatures (0°C to 60°C) to enhance yield and purity .

- Electrophilic Aromatic Substitution: Bromine is introduced to the aromatic ring of 2,3,6-trichlorophenol under acidic or basic conditions to facilitate substitution.

- Melt Bromination: A method where the reaction mixture is heated to promote bromination effectively while controlling the temperature to avoid decomposition .

These methods are optimized to ensure high yields while minimizing by-products.

4-Bromo-2,3,6-trichlorophenol finds applications in various fields:

- Agricultural Chemicals: Used as a pesticide or herbicide due to its antimicrobial properties.

- Pharmaceuticals: Serves as an intermediate in the synthesis of pharmaceuticals.

- Dyes and Pigments: Utilized in the production of dyes owing to its color properties.

The unique combination of bromine and chlorine substituents enhances its effectiveness in these applications compared to non-halogenated phenols.

Interaction studies reveal that 4-Bromo-2,3,6-trichlorophenol can interact with various biological systems:

- Cellular Mechanisms: It has been shown to disrupt cellular processes by interfering with membrane integrity and enzyme functions .

- Microbial Degradation: Research indicates that certain microorganisms can metabolize chlorinated phenols, suggesting potential pathways for bioremediation .

- Toxicological Assessments: Evaluations have highlighted its potential harmful effects on aquatic organisms and terrestrial wildlife due to bioaccumulation .

These interactions emphasize the need for careful handling and assessment of environmental impacts.

Several compounds share structural similarities with 4-Bromo-2,3,6-trichlorophenol. Here’s a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Chlorophenol | C6H5Cl | Simple chlorinated structure; less toxic than trihalogenated variants. |

| 4-Chlorophenol | C6H4Cl | Only one chlorine; used widely as a disinfectant. |

| 2,4-Dichlorophenol | C6H4Cl2 | Two chlorines; known for herbicidal properties. |

| 2,3-Dichlorophenol | C6H4Cl2 | Less toxic; used in dye production. |

| 2,4,6-Trichlorophenol | C6H3Cl3O | Similar structure; widely studied for toxicity profiles. |

| Pentachlorophenol | C6Cl5O | Highly toxic; used as a wood preservative but banned in many regions. |

4-Bromo-2,3,6-trichlorophenol's unique combination of both bromine and chlorine atoms differentiates it from these compounds regarding reactivity and biological activity.

Bromination Strategies and Catalytic Systems

The synthesis of 4-bromo-2,3,6-trichlorophenol primarily involves the bromination of 2,3,6-trichlorophenol. A pivotal method, detailed in U.S. Patent 4,223,166, employs elemental bromine in the presence of tertiary amine hydrochlorides (e.g., triethylamine hydrochloride) to enhance regioselectivity. The catalytic system operates by stabilizing reactive intermediates, directing bromine substitution to the para position relative to the hydroxyl group. Key reaction conditions include:

- Solvents: Chlorobenzene or carbon tetrachloride, which stabilize polar intermediates without participating in side reactions.

- Temperature: 0–20°C in solvent-based reactions, minimizing thermal degradation.

- Catalyst loading: 3–6% by weight of the substrate, optimizing selectivity without excessive costs.

The reaction mechanism proceeds via electrophilic aromatic substitution, where bromine (Br⁺) attacks the electron-rich para position of the trichlorophenol ring. Quantum chemical studies suggest that steric hindrance from adjacent chlorine atoms further directs bromination to the 4-position.

Industrial-Scale Reaction Optimization

Scaling this synthesis requires addressing exothermicity and byproduct formation. Industrial protocols emphasize:

- Continuous bromine addition: To control heat generation and prevent runaway reactions.

- Solvent recovery systems: Chlorobenzene is distilled and reused, reducing waste and costs.

- Yield enhancement: Pilot-scale trials report 99.1% yield using optimized catalyst concentrations and stoichiometric bromine.

Table 1: Industrial Reaction Parameters

| Parameter | Optimal Value | Impact on Yield/Selectivity |

|---|---|---|

| Temperature | 5–15°C | Minimizes isomerization |

| Bromine equivalence | 1.0–1.02 mol/mol | Prevents over-bromination |

| Catalyst (Et₃N·HCl) | 5 wt% | Maximizes para selectivity |

Isomer Selectivity Challenges and Solutions

The primary challenge is suppressing the formation of 2,6-dibromo-3-chlorophenol, a structural isomer with reduced biocidal activity. Strategies to mitigate this include:

- Catalytic modulation: Tertiary amine salts reduce bromide ion concentration, disfavoring dibromination.

- Low-temperature kinetics: Slower reaction rates at 0–10°C favor mono-bromination.

- Post-synthesis purification: Crystallization from ethanol removes ≤1% isomers, achieving >99% purity.

Table 2: Isomer Distribution Under Varied Conditions

| Condition | Isomer Content | Purity of 4-Bromo Isomer |

|---|---|---|

| Without catalyst | 8–12% | 88–92% |

| With Et₃N·HCl catalyst | 0.5–1% | 99–99.5% |

Role in Organophosphate Pesticide Metabolism

4-Bromo-2,3,6-trichlorophenol represents a significant metabolite in the biotransformation pathways of organophosphate pesticides, particularly profenofos [3]. The formation of brominated chlorophenol metabolites occurs through the hydrolytic cleavage of organophosphate ester bonds, resulting in the liberation of halogenated phenolic compounds that serve as detoxification products [17]. Research has demonstrated that profenofos undergoes enzymatic hydrolysis to produce 4-bromo-2-chlorophenol as its primary detoxified metabolite, with this compound serving as a biologically inactive end product of organophosphate pesticide degradation [30].

The metabolic pathway for organophosphate pesticides follows a well-established biotransformation sequence where the parent compound is initially activated through oxidative desulfuration, followed by hydrolytic cleavage to form dialkyl phosphate metabolites and corresponding phenolic leaving groups [18]. In the case of profenofos, this process yields 4-bromo-2-chlorophenol through the action of phosphatases and esterases that cleave the phosphorus-oxygen bond linking the organophosphate moiety to the brominated chlorophenol group [26].

Studies conducted with Egyptian agricultural workers exposed to profenofos demonstrated that urinary concentrations of 4-bromo-2-chlorophenol increased dramatically during pesticide application periods, rising from baseline levels of 3.3-30.0 micrograms per gram creatinine to elevated concentrations of 34.5-3,566 micrograms per gram creatinine during active exposure [30]. This substantial elevation in metabolite concentrations confirms the role of brominated chlorophenols as primary detoxification products in organophosphate pesticide metabolism [9].

The metabolic conversion of organophosphate pesticides to halogenated phenolic metabolites represents a crucial detoxification mechanism that renders these compounds biologically inactive [15]. The formation of 4-bromo-2,3,6-trichlorophenol and related brominated chlorophenols occurs through similar hydrolytic pathways that involve the enzymatic cleavage of phosphoester bonds, resulting in the release of phenolic metabolites that can be readily conjugated and excreted [26].

Cytochrome P450 Enzyme Interactions

The biotransformation of organophosphate pesticides to brominated chlorophenol metabolites involves specific cytochrome P450 enzyme systems that catalyze the formation of these detoxified products [3]. Research utilizing pooled human liver microsomes and recombinant human cytochrome P450 enzymes has identified three primary isoforms responsible for the metabolism of profenofos to 4-bromo-2-chlorophenol: cytochrome P450 3A4, cytochrome P450 2B6, and cytochrome P450 2C19 [17].

Kinetic studies have revealed distinct enzymatic characteristics for each cytochrome P450 isoform involved in brominated chlorophenol formation [3]. Cytochrome P450 2C19 demonstrates the highest affinity for profenofos with a Michaelis-Menten constant of 0.516 micromolar, followed by cytochrome P450 2B6 with a constant of 1.02 micromolar, and cytochrome P450 3A4 with a significantly higher constant of 18.9 micromolar [30]. These kinetic parameters indicate that cytochrome P450 2C19 and cytochrome P450 2B6 possess greater enzymatic efficiency for organophosphate pesticide detoxification compared to cytochrome P450 3A4 [17].

The maximum velocity values for 4-bromo-2-chlorophenol formation demonstrate varying catalytic capacities among the cytochrome P450 enzymes [3]. Cytochrome P450 2B6 exhibits the highest maximum velocity at 47.9 nanomoles per minute per nanomole cytochrome P450, while cytochrome P450 2C19 shows a maximum velocity of 25.1 nanomoles per minute per nanomole cytochrome P450, and cytochrome P450 3A4 displays the lowest maximum velocity at 19.2 nanomoles per minute per nanomole cytochrome P450 [30].

| Cytochrome P450 Enzyme | Michaelis-Menten Constant (μM) | Maximum Velocity (nmol/min/nmol CYP) | Intrinsic Clearance (ml/min/nmol CYP) |

|---|---|---|---|

| 2C19 | 0.52 [3] | 25.1 [3] | 48.8 [3] |

| 2B6 | 1.02 [3] | 47.9 [3] | 46.9 [3] |

| 3A4 | 18.9 [3] | 19.2 [3] | 1.02 [3] |

The intrinsic clearance values, calculated as the ratio of maximum velocity to Michaelis-Menten constant, provide a measure of enzymatic efficiency for brominated chlorophenol formation [17]. Cytochrome P450 2C19 demonstrates the highest intrinsic clearance at 48.8 milliliters per minute per nanomole cytochrome P450, closely followed by cytochrome P450 2B6 at 46.9 milliliters per minute per nanomole cytochrome P450, while cytochrome P450 3A4 shows significantly lower intrinsic clearance at 1.02 milliliters per minute per nanomole cytochrome P450 [3].

These enzymatic interactions suggest that genetic polymorphisms in cytochrome P450 2C19 and cytochrome P450 2B6 may influence individual susceptibility to organophosphate pesticide exposure by affecting the efficiency of detoxification to brominated chlorophenol metabolites [30]. The differential expression and activity of these cytochrome P450 enzymes among individuals could result in varying capacities for organophosphate pesticide detoxification and subsequent formation of brominated chlorophenol biomarkers [17].

Urinary Biomarker Significance in Exposure Assessment

4-Bromo-2,3,6-trichlorophenol and related brominated chlorophenols serve as highly specific and sensitive biomarkers for organophosphate pesticide exposure assessment [9]. The urinary excretion of these metabolites provides a direct measure of recent exposure to specific organophosphate pesticides, particularly those containing brominated chlorophenol moieties such as profenofos [30]. The specificity of these biomarkers stems from their unique structural characteristics that distinguish them from other phenolic metabolites commonly found in human urine [17].

Analytical methods for brominated chlorophenol determination in urine typically involve acid hydrolysis to cleave conjugated metabolites, followed by liquid-liquid extraction and gas chromatography with electron capture detection [9]. The hydrolysis step is crucial for releasing conjugated forms of brominated chlorophenols, as these compounds undergo phase II metabolism through sulfation and glucuronidation prior to urinary excretion [22]. Studies have demonstrated that virtually all absorbed chlorophenols are excreted in urine as conjugated metabolites, predominantly sulfate conjugates [13].

The analytical detection limits for brominated chlorophenol metabolites in urine are sufficiently low to detect exposure levels encountered in occupational and environmental settings [11]. Immunoassay methods have been developed for chlorophenol detection with limits of detection ranging from 0.05 to 0.8 micrograms per liter in various biological matrices including urine and serum [12]. These sensitive analytical approaches enable the detection of brominated chlorophenol metabolites even at low exposure levels that may not produce clinically apparent effects [13].

Temporal patterns of brominated chlorophenol excretion reflect the pharmacokinetic properties of organophosphate pesticides and their metabolites [9]. Research has shown that urinary concentrations of these biomarkers remain elevated following the cessation of pesticide application, indicating continued excretion of metabolites from tissue stores [30]. The persistence of brominated chlorophenol metabolites in urine provides an extended window for exposure assessment compared to measurements of parent organophosphate compounds, which are rapidly metabolized and cleared from the body [17].

| Exposure Period | Baseline Concentration (μg/g creatinine) | Peak Concentration (μg/g creatinine) | Fold Increase |

|---|---|---|---|

| Pre-application | 3.3-30.0 [30] | - | - |

| During application | - | 34.5-3,566 [30] | 10-120 [30] |

| Post-application | Elevated above baseline [9] | - | Variable [9] |

The validation of brominated chlorophenol metabolites as exposure biomarkers has been demonstrated through occupational studies that correlate urinary metabolite concentrations with known pesticide application activities [9]. These studies have shown strong associations between pesticide use patterns and urinary excretion of specific brominated chlorophenol metabolites, confirming their utility as exposure indicators [30]. The biomarker approach provides advantages over environmental monitoring methods by directly measuring internal dose rather than potential exposure through environmental media [27].

Population-based studies have detected chlorophenol metabolites in the general population, indicating widespread exposure to organochlorine compounds through various environmental sources [13]. Concentrations of trichlorophenol metabolites in urine samples from non-occupationally exposed adults have been documented at levels ranging from 0.1 to 65 micrograms per liter, depending on the specific metabolite and population studied [13]. These background levels provide important reference points for interpreting biomarker data in exposure assessment studies [11].

4-Bromo-2,3,6-trichlorophenol represents a complex halogenated phenolic compound with significant environmental persistence due to its unique molecular structure containing both bromine and chlorine substituents [1] [2]. The compound's environmental fate is characterized by multiple degradation pathways and persistence mechanisms that vary considerably across different environmental matrices.

Biodegradation Pathways in Aquatic Ecosystems

The biodegradation of 4-Bromo-2,3,6-trichlorophenol in aquatic environments follows established pathways observed for structurally similar halogenated phenolic compounds [3] [4]. Research demonstrates that chlorophenols undergo biological degradation through both aerobic and anaerobic processes, with degradation rates generally decreasing as the degree of halogenation increases [3] [5].

Aerobic Biodegradation Mechanisms

In aerobic aquatic environments, 4-Bromo-2,3,6-trichlorophenol undergoes initial transformation through monooxygenase-mediated hydroxylation reactions [6]. Studies on related halogenated phenols indicate that aerobic biodegradation typically proceeds through the formation of catechol intermediates, followed by ring cleavage and complete mineralization to carbon dioxide and water [7] [8]. The presence of both bromine and chlorine substituents significantly influences the degradation kinetics, with bromine-carbon bonds generally being more susceptible to cleavage than chlorine-carbon bonds under photolytic conditions [9].

Sequential reductive dehalogenation represents the primary degradation mechanism, where the compound undergoes stepwise removal of halogen atoms. Research on 4-bromophenol degradation by sulfate-reducing consortia demonstrates that brominated phenols can be completely mineralized with stoichiometric release of halide ions [5] [10]. The degradation efficiency varies with environmental conditions, with optimal performance achieved under controlled temperature and pH conditions [4].

Anaerobic Biodegradation Pathways

Under anaerobic conditions, 4-Bromo-2,3,6-trichlorophenol degradation occurs through reductive dehalogenation processes mediated by sulfate-reducing bacteria [5] [11]. Anaerobic biodegradation generally proceeds more slowly than aerobic processes, with half-lives extending from several weeks to months depending on environmental conditions [3] [12].

Research indicates that sulfidogenic consortia can effectively degrade halogenated phenols through coupled sulfate reduction processes [5] [10]. The degradation pathway involves initial dehalogenation followed by aromatic ring cleavage, ultimately producing simple organic acids and carbon dioxide. Environmental factors such as sulfate availability, pH, and temperature significantly influence the degradation rate and efficiency [5].

Table 1: Biodegradation Data for Related Halogenated Phenols

| Compound | Biodegradation Half-Life (Days) | Degradation Pathway | Aquatic Persistence |

|---|---|---|---|

| 2,4,6-Trichlorophenol | 25 (with 23-day lag) | Chlorocatechol pathway | Moderate |

| 4-Chlorophenol | 6-10 | Hydroquinone pathway | Low |

| 4-Bromophenol | Not specified | Stoichiometric halide release | Moderate |

| 2,3,6-Trichlorophenol | 25 (estimated) | Similar to other trichlorophenols | Moderate |

| 4-Bromo-2-chlorophenol | Not specified | Not specified | High (estimated) |

| Pentachlorophenol | 30-120 | Reductive dehalogenation | High |

| Tetrachlorophenol | 40-60 | Chlorocatechol pathway | High |

Microbial Transformation Mechanisms

The microbial transformation of 4-Bromo-2,3,6-trichlorophenol involves multiple enzymatic mechanisms that vary with microbial species and environmental conditions [13] [8]. Understanding these mechanisms is crucial for predicting the compound's environmental fate and developing bioremediation strategies.

Enzyme-Mediated Transformation

Flavin-dependent monooxygenases play a central role in the initial transformation of halogenated phenols [6]. These enzymes catalyze hydroxylation reactions that convert the parent compound to more polar metabolites, facilitating further biodegradation or elimination from the system. Research on 4-fluorophenol degradation by Arthrobacter species demonstrates that similar enzymatic systems can effectively transform para-substituted phenols with high efficiency [6].

The transformation process involves a two-component system consisting of a flavin reductase and a monooxygenase component [6]. The reductase provides reduced flavin cofactors, while the monooxygenase catalyzes the hydroxylation reaction with concomitant release of halide ions. This mechanism has been observed for various halogenated phenols, including 4-bromophenol and 4-chlorophenol [6].

Metabolic Pathway Diversity

Microbial communities exhibit considerable diversity in their capacity to transform halogenated phenols [13] [8]. Different bacterial genera utilize distinct metabolic pathways, with some species specialized for specific halogenated compounds. Ralstonia eutropha strains, for example, possess complete gene clusters for trichlorophenol degradation, enabling efficient mineralization of these compounds [8].

The metabolic versatility of microbial communities is demonstrated by their ability to adapt to various halogenated phenols through enzyme induction and pathway optimization [3] [13]. Acclimation periods ranging from days to months are typically required for microbial populations to develop efficient degradation capacity [4] [14].

Table 2: Microbial Transformation Mechanisms for Halogenated Phenols

| Transformation Type | Mechanism | Effectiveness | Products |

|---|---|---|---|

| Aerobic Biodegradation | Monooxygenase-mediated hydroxylation | High for lower halogenated phenols | Catechol derivatives, CO₂ |

| Anaerobic Biodegradation | Reductive dehalogenation | Slow, dependent on electron acceptors | Less halogenated phenols |

| Sulfate-Reducing Conditions | Sulfidogenic consortium metabolism | Effective for 4-bromophenol | CO₂, halide ions |

| Photocatalytic Degradation | UV-induced photolysis | Rapid (hours to days) | Various hydroxylated products |

| Enzymatic Dehalogenation | Flavin-dependent monooxygenase | Moderate, depends on enzyme availability | Hydroquinone, halide ions |

Persistence in Soil and Sediment Matrices

The persistence of 4-Bromo-2,3,6-trichlorophenol in soil and sediment environments is governed by complex interactions between sorption processes, microbial activity, and chemical stability [3] [15]. The compound's multiple halogen substituents contribute to its environmental persistence through reduced bioavailability and increased chemical stability.

Sorption and Mobility Characteristics

4-Bromo-2,3,6-trichlorophenol exhibits strong sorption to organic matter in soil and sediment matrices, characterized by high organic carbon-water partition coefficients [3] [16]. This strong sorption tendency limits the compound's bioavailability for microbial degradation and reduces its mobility in subsurface environments [15].

The sorption behavior is influenced by several factors including soil pH, organic matter content, and clay mineral composition [3] [16]. Under acidic conditions, the compound exists primarily in its non-ionized form, promoting stronger sorption to organic matter. In basic soils, increased ionization enhances mobility but may also accelerate certain degradation processes [3].

Sediment Persistence Mechanisms

In sediment environments, 4-Bromo-2,3,6-trichlorophenol demonstrates enhanced persistence due to reduced oxygen availability and limited microbial activity [3] [15]. Sediment-bound compounds may persist for extended periods, with half-lives ranging from months to years depending on environmental conditions [17].

The persistence in sediments is further enhanced by the compound's tendency to associate with particulate matter, reducing its availability for biodegradation [3] [15]. Research indicates that halogenated phenols can accumulate in sediments near industrial discharge points, creating long-term contamination issues [3].

Factors Affecting Persistence

Multiple environmental factors influence the persistence of 4-Bromo-2,3,6-trichlorophenol in soil and sediment matrices [3] [16]. Temperature plays a crucial role, with higher temperatures generally accelerating both chemical and biological degradation processes [3]. However, the compound's thermal stability may limit degradation under moderate temperature conditions.

Moisture content significantly affects microbial activity and compound mobility, with optimal degradation occurring under moderate moisture conditions [16]. Extreme moisture conditions, either too dry or waterlogged, can substantially reduce degradation rates [3].

The presence of co-contaminants and their interactions with 4-Bromo-2,3,6-trichlorophenol can either enhance or inhibit degradation processes [3] [16]. Competitive inhibition may occur when multiple halogenated compounds compete for the same degradation pathways [4].

Table 3: Persistence Factors in Soil and Sediment Matrices

| Matrix | Persistence Factor | Half-Life Range (Days) | Key Factors |

|---|---|---|---|

| Aquatic Sediment | Adsorption to particulates | 120-540 | pH, organic content, oxygen levels |

| Aerobic Soil | Microbial activity dependent | 40-120 | Temperature, moisture, microbial population |

| Anaerobic Sediment | Reduced degradation rate | 180-600 | Electron acceptor availability |

| Marine Sediment | Salt interference with degradation | 200-800 | Salinity, bromide/chloride competition |

| Organic-Rich Soil | Strong sorption, reduced bioavailability | 60-180 | Koc values, soil organic matter |

Long-term Environmental Fate

The long-term environmental fate of 4-Bromo-2,3,6-trichlorophenol is characterized by gradual transformation through multiple degradation pathways [3] [12]. While complete mineralization is possible under optimal conditions, the compound's persistence in certain environmental matrices poses ongoing contamination risks [15].

Bioaccumulation potential exists due to the compound's lipophilic nature and resistance to rapid degradation [3] [1]. However, bioaccumulation factors are generally moderate compared to other persistent organic pollutants, typically ranging from 100 to 1000 [3].

The compound's environmental persistence is further influenced by seasonal variations in temperature, moisture, and microbial activity [3] [16]. During cold seasons or dry periods, degradation rates may be significantly reduced, leading to temporary accumulation in environmental matrices [3].

Table 4: 4-Bromo-2,3,6-trichlorophenol Environmental Properties Summary

| Property | Value | Basis |

|---|---|---|

| Molecular Weight | 276.34 g/mol | Molecular formula C₆H₂BrCl₃O |

| Estimated Aquatic Half-Life | 30-60 days (estimated) | Analogy to other halogenated phenols |

| Soil Persistence | Moderate to High | Multiple halogen substituents |

| Sediment Persistence | High | Adsorption to organic matter |

| Primary Degradation Pathway | Reductive dehalogenation | Common for mixed halogenated phenols |

| Bioaccumulation Factor | Moderate (100-1000) | Typical for halogenated phenols |

| Environmental Mobility | Low due to high Koc | High lipophilicity |

Research findings indicate that 4-Bromo-2,3,6-trichlorophenol represents a persistent environmental contaminant requiring comprehensive management strategies [1] [2]. The compound's complex fate and transport behavior necessitates site-specific assessment and remediation approaches tailored to local environmental conditions [15] [16].